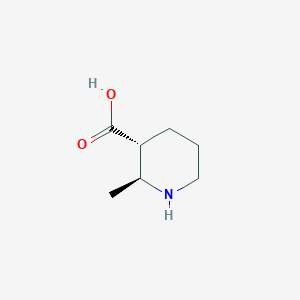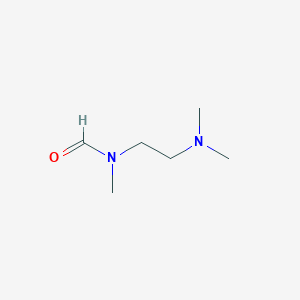
(2S,3R)-2-methylpiperidine-3-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Intermediate for Renin Inhibitory Peptides : This compound is useful in the preparation of renin inhibitory peptides, contributing to the design of novel angiotensinogen transition-state analogues (Thaisrivongs et al., 1987).
Chiral Discriminating Agents : It serves as a chiral discriminating agent in the chromatographic separation of diastereomeric amides and esters, particularly the enantiomers of (2R,3R)-1-methyl-5-oxo-2-aryltetrahydro-1H-pyrrolidine-3-carboxylic acid (Piwowarczyk et al., 2008).
Synthesis of Enantiomerically Pure Compounds : The syntheses of enantiomerically pure (2R, 3R) and (2S, 3S) 3-hydroxypipecolic acids have been achieved from this compound, highlighting its importance in stereoselective synthesis (Greck et al., 1996).
Formation of Carbamates : The carbamate of 2-methylpiperidine is a stable species in aqueous solutions. Its formation constants can be used to estimate the standard molar enthalpy of reaction, indicating its significance in physical chemistry (Mcgregor et al., 2018).
Inverse Agonist at Human Delta-Opioid Receptor : (2S,3R)TMT-L-Tic-OH, derived from this compound, acts as a potent inverse agonist at the human delta-opioid receptor, influencing G protein activation (Hosohata et al., 1999).
Synthesis of Hydroxy Pipecolic Acid Derivatives : It's used in novel methods for synthesizing 6-substituted 4-hydroxy pipecolic acid derivatives, with applications in organic synthesis (Purkayastha et al., 2010).
Catalysis in Synthesis of Carboxylic Acids : It plays a role in palladium-catalyzed carbon alkylations leading to various carboxylic acids (Braun et al., 2011).
Enzymatic Preparation for Polymers : It's used in enzymatic preparation of benzyl (3R,4R)-3-methylmalolactonate for the preparation of optically active and racemic polymers (Bear et al., 1998).
Inhibitors in Neuropharmacology : Some derivatives of this compound act as weak inhibitors of the GABA uptake system, relevant in neuropharmacological research (Jacobsen et al., 1982).
Zukünftige Richtungen
Piperidine derivatives, including “(2S,3R)-2-methylpiperidine-3-carboxylic acid”, play a significant role in drug design and the pharmaceutical industry . Therefore, future research may focus on developing new synthesis methods, studying its biological activity, and exploring its potential applications in medicine .
Eigenschaften
IUPAC Name |
(2S,3R)-2-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWPBIIDJCWFFN-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















